Isookanin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

イソカニンは、ビデンス・ピロサからバイオアッセイガイド分画によって単離できます . このプロセスには、植物材料を溶媒で抽出し、その後、クロマトグラフィー技術で化合物を精製することが含まれます。 抽出および精製プロセスの具体的な条件には、メタノールや水などの溶媒の使用と、高速液体クロマトグラフィー(HPLC)やカラムクロマトグラフィーなどの技術が含まれます .

工業生産方法

現在、イソカニンの大規模工業生産に関する情報は限られています。 利用可能なデータのほとんどは、実験室規模の抽出と精製方法に関するものです。 実験室の設定で使用される原則は、同様の抽出と精製技術を大規模に用いて、工業生産のために拡大することができます。

化学反応の分析

反応の種類

イソカニンは、以下を含むさまざまな化学反応を起こします。

酸化: イソカニンは酸化されてキノンやその他の酸化誘導体を生成することができます。

還元: 還元反応により、イソカニンをその還元型に変換することができます。

置換: イソカニンは、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 目的の置換に応じて、さまざまな求核剤と求電子剤を使用することができます。

主要な生成物

これらの反応から生成される主要な生成物には、酸化誘導体、還元型、および異なる官能基を持つ置換された化合物などがあります。

科学研究への応用

イソカニンは、幅広い科学研究への応用を持っています。

化学: フラボノイドの化学とその反応を研究するためのモデル化合物として使用されます。

生物学: イソカニンは、細胞シグナル伝達経路や遺伝子発現への影響など、その生物学的活性を研究されています。

医学: 抗炎症作用と抗酸化作用により、治療の可能性があります

産業: イソカニンは、天然の健康製品やサプリメントの開発に使用することができます。

科学的研究の応用

Anti-Inflammatory Activity

Mechanism of Action

Isookanin exhibits significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators. Key mechanisms include:

- Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) : this compound reduces the expression of these enzymes in lipopolysaccharide (LPS)-stimulated macrophages, leading to decreased nitric oxide and prostaglandin E2 production .

- Suppression of Pro-inflammatory Cytokines : It downregulates tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1 beta (IL-1β) in THP-1 cells stimulated with LPS .

- MAPK Signaling Pathway Modulation : this compound inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK), which are crucial in inflammatory signaling pathways .

Case Study: RAW 264.7 Macrophages

In a study using RAW 264.7 macrophages, this compound was shown to significantly reduce NO and PGE2 levels by 72% and 57%, respectively, at a concentration of 10 µg/mL. This indicates its potential as a therapeutic agent for inflammatory diseases .

Angiogenesis Inhibition

Effect on Endothelial Cells

This compound has been found to inhibit angiogenesis, a critical process in tumor growth and metastasis. Its effects include:

- Reduction in Endothelial Cell Migration : In vitro studies demonstrated that this compound significantly decreased PGE2-induced migration of microvascular endothelial cells, with an inhibitory effect reaching 46.9% at 10 µg/mL .

- Impact on Tube Formation : this compound also impedes the formation of capillary-like structures by endothelial cells, which is essential for angiogenesis .

Case Study: PGE2-Mediated Angiogenesis

In experiments involving PGE2-stimulated endothelial cells, this compound was shown to effectively inhibit multiple stages of angiogenesis, including cell growth, proliferation, migration, and tube formation .

Antimicrobial Activity

Mechanism Against Biofilms

This compound has demonstrated potential in combating antibiotic resistance by reducing biofilm formation in Staphylococcus epidermidis. Key findings include:

- Reduction in Extracellular Polymeric Substance (EPS) Production : Treatment with this compound resulted in a 1.67-fold reduction in EPS production, which is vital for biofilm integrity .

- Synergistic Effect with Antibiotics : When combined with β-lactam antibiotics, this compound enhanced their bactericidal activity at lower concentrations, suggesting its utility in treating antibiotic-resistant infections .

Summary Table of this compound Applications

作用機序

イソカニンは、さまざまな分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

イソカニンは、ケルセチンなどの他の類似のフラボノイド化合物と比較されます。

ケルセチン: どちらも抗酸化作用と抗炎症作用がありますが、イソカニンは特定のシグナル伝達経路に対して独自の阻害効果を示しています.

ケンフェロール: イソカニンと同様に、ケンフェロールも抗炎症作用を示しますが、その作用機序は異なります。

ルテオリン: どちらも抗炎症作用がありますが、イソカニンはマイトジェン活性化プロテインキナーゼシグナル伝達経路に対する特異的な効果により、ユニークです.

生物活性

Isookanin, a flavonoid compound primarily derived from plants such as Bidens pilosa, has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, anti-angiogenic, and antimicrobial properties, supported by recent research findings.

1. Anti-Inflammatory Activity

This compound has shown significant anti-inflammatory effects in various studies. A recent investigation revealed that this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in vitro. The mechanism involves the downregulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .

Key Findings:

- This compound reduces levels of TNF-α and IL-6 in activated macrophages.

- It modulates the expression of genes involved in inflammatory responses.

2. Anti-Angiogenic Properties

Research indicates that this compound possesses potent anti-angiogenic properties, particularly through its effects on endothelial cells. A study demonstrated that this compound significantly inhibits PGE2-mediated angiogenesis by reducing endothelial cell migration and proliferation.

Experimental Results:

- Endothelial Cell Migration: this compound treatment resulted in a 46.9% reduction in cell migration compared to control groups stimulated with PGE2 .

- Cell Proliferation: Flow cytometric analysis revealed an 85.5% decrease in EdU-labeled S-phase populations at a concentration of 10 µg/mL this compound .

Mechanism:

this compound's anti-angiogenic effects are linked to the inhibition of ERK1/2 and CREB phosphorylation, critical for endothelial cell proliferation and migration.

3. Antimicrobial Activity

This compound exhibits promising antimicrobial properties, particularly against biofilm-forming bacteria such as Staphylococcus epidermidis. A study found that this compound could decrease biofilm formation by over 85% at a concentration of 250 μg/mL.

Mechanistic Insights:

- This compound disrupts bacterial cell membranes and reduces exopolysaccharide production.

- It affects the expression of biofilm-related genes, leading to decreased bacterial attachment and aggregation .

Summary Table of Biological Activities

| Activity Type | Mechanism/Effect | Key Findings |

|---|---|---|

| Anti-Inflammatory | Inhibition of NF-κB signaling | Reduces TNF-α and IL-6 levels |

| Anti-Angiogenic | Inhibition of endothelial cell migration | 46.9% decrease in migration; 85.5% decrease in S-phase proliferation |

| Antimicrobial | Disruption of biofilm formation | ≥85% reduction in biofilm at 250 μg/mL |

Case Study 1: Anti-Angiogenic Effects

In a controlled laboratory setting, researchers treated human microvascular endothelial cells with varying concentrations of this compound prior to PGE2 stimulation. The results indicated a dose-dependent inhibition of both migration and proliferation, supporting the potential use of this compound as an anti-cancer agent due to its ability to inhibit tumor angiogenesis.

Case Study 2: Biofilm Inhibition

A study explored the effect of this compound on S. epidermidis biofilms. Microscopic analysis showed significant reductions in biofilm density post-treatment, alongside molecular docking studies indicating strong binding affinity to proteins involved in biofilm formation. This suggests that this compound could be developed as a therapeutic agent against biofilm-associated infections.

特性

IUPAC Name |

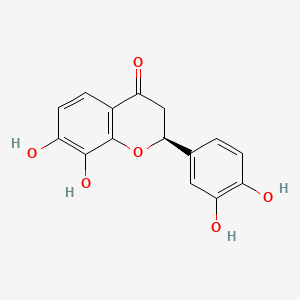

(2S)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVNWCMRCGXRJD-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Isookanin?

A1: this compound, also known as 7,8,3',4'-tetrahydroxyflavanone, is a naturally occurring flavonoid found in various plants, including Bidens pilosa, Coreopsis tinctoria, and Albizia adianthifolia. It has been identified as a potential therapeutic agent due to its diverse biological activities. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol.

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. It also downregulates the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK) in the MAPK signaling pathway, further contributing to its anti-inflammatory activity. []

Q4: Can this compound be used in combination with other drugs?

A4: Research suggests that this compound acts synergistically with β-lactam antibiotics to inhibit biofilm formation in Staphylococcus epidermidis. This synergy allows for a reduction in antibiotic dosage while maintaining efficacy. []

Q5: How does this compound affect angiogenesis?

A5: this compound demonstrates anti-angiogenic properties by inhibiting multiple stages of PGE2-mediated angiogenesis, including the growth, proliferation, migration, and tube formation of microvascular endothelial cells. It achieves this by inducing cell cycle arrest in the S phase and inhibiting PGE2-mediated ERK1/2 and CREB phosphorylation. []

Q6: Does this compound have antioxidant activity?

A6: Yes, this compound exhibits antioxidant activity. Studies have shown its ability to scavenge free radicals, including DPPH radicals, and protect against lipid peroxidation. [, , , , ]

Q7: What is known about the absorption of this compound in the body?

A7: Research using a rat intestinal sac model suggests that this compound is primarily absorbed in the jejunum. The absorption rate appears to be weakly concentration-dependent, indicating a possible combination of active and passive transport mechanisms. []

Q8: Does this compound impact the gut microbiome?

A8: In vitro studies indicate that this compound can modulate the composition of the gut microbiota. It has been observed to increase the relative abundance of beneficial bacteria like Bifidobacterium and Lactobacillus. []

Q9: What are the potential therapeutic applications of this compound?

A9: Based on its observed biological activities, this compound holds potential for therapeutic applications in various areas, including:

- Inflammatory diseases: Due to its anti-inflammatory properties. []

- Angiogenesis-related diseases: Due to its ability to inhibit angiogenesis. []

- Bacterial infections: Particularly those involving biofilms, in combination with antibiotics. []

- Neurodegenerative diseases: Preliminary research suggests potential neuroprotective effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。